2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one
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Overview
Description
2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one is a complex organic compound characterized by its unique cyclopropyl groups and dichloromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation reaction can be achieved using zinc powder in a mixture of t-butyl alcohol and water . Another method involves the use of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
Uniqueness
2-Cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one is unique due to its specific arrangement of cyclopropyl groups and dichloromethyl substituents. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62688-80-6 |
---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-cyclopropyl-3-[dichloro(cyclopropyl)methyl]cycloprop-2-en-1-one |
InChI |
InChI=1S/C10H10Cl2O/c11-10(12,6-3-4-6)8-7(9(8)13)5-1-2-5/h5-6H,1-4H2 |
InChI Key |
ORGMBBWXAHKXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C2=O)C(C3CC3)(Cl)Cl |
Origin of Product |
United States |
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